Cas no 1018619-52-7 (2-chloro-N-(piperidin-4-yl)benzamide)

2-Chloro-N-(piperidin-4-yl)benzamide is a versatile chemical intermediate with notable applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted benzamide moiety linked to a piperidin-4-yl group, offering a balanced combination of reactivity and stability. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, including potential kinase inhibitors and receptor modulators. The piperidine ring enhances solubility and bioavailability, while the chloro group allows for further functionalization via cross-coupling reactions. High purity and well-defined synthetic pathways make it a reliable building block for drug discovery and development. Its utility in scaffold diversification underscores its importance in exploratory chemistry.
2-chloro-N-(piperidin-4-yl)benzamide structure
1018619-52-7 structure
商品名:2-chloro-N-(piperidin-4-yl)benzamide
CAS番号:1018619-52-7
MF:C12H15ClN2O
メガワット:238.713301897049
CID:4559276
PubChem ID:28810933

2-chloro-N-(piperidin-4-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-N-(PIPERIDIN-4-YL)BENZAMIDE HCL
    • 2-Chloro-N-(Piperidin-4-Yl)Benzamide Hydrochloride(WXC03185)
    • 2-Chloro-N-(Piperidin-4-Yl)Benzamide Hydrochloride
    • 2-chloro-N-(piperidin-4-yl)benzamide
    • インチ: 1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
    • InChIKey: SUEMDZHVXHHAMM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCNCC1)(=O)C1=CC=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 274.063968g/mol
  • どういたいしつりょう: 274.063968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 275.17g/mol
  • トポロジー分子極性表面積: 41.1Ų

2-chloro-N-(piperidin-4-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10173441-0.25g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
0.25g
$657.0 2023-10-28
Enamine
EN300-10173441-10g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
10g
$3069.0 2023-10-28
Enamine
EN300-10173441-5g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
5g
$2070.0 2023-10-28
Enamine
EN300-10173441-0.1g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
0.1g
$628.0 2023-10-28
Enamine
EN300-10173441-0.5g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
0.5g
$685.0 2023-10-28
Enamine
EN300-10173441-10.0g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7
10g
$3069.0 2023-05-24
Enamine
EN300-10173441-2.5g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
2.5g
$1399.0 2023-10-28
Enamine
EN300-10173441-1g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
1g
$714.0 2023-10-28
Enamine
EN300-10173441-0.05g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7 95%
0.05g
$600.0 2023-10-28
Enamine
EN300-10173441-5.0g
2-chloro-N-(piperidin-4-yl)benzamide
1018619-52-7
5g
$2070.0 2023-05-24

2-chloro-N-(piperidin-4-yl)benzamide 関連文献

2-chloro-N-(piperidin-4-yl)benzamideに関する追加情報

2-Chloro-N-(Piperidin-4-yl)benzamide: An Overview of a Promising Compound in Medicinal Chemistry

2-Chloro-N-(piperidin-4-yl)benzamide (CAS No. 1018619-52-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique chemical structure, has been the subject of numerous studies aimed at elucidating its biological activities and pharmacological properties. In this article, we will delve into the current research on 2-chloro-N-(piperidin-4-yl)benzamide, highlighting its potential as a lead compound in drug discovery and development.

The chemical structure of 2-chloro-N-(piperidin-4-yl)benzamide consists of a benzamide moiety substituted with a chloro group at the 2-position and an N-linked piperidine ring. The presence of these functional groups imparts unique properties to the molecule, making it an attractive candidate for various biological assays. Recent studies have shown that 2-chloro-N-(piperidin-4-yl)benzamide exhibits potent activity against several targets, including enzymes, receptors, and ion channels, which are implicated in various diseases.

In the context of enzyme inhibition, 2-chloro-N-(piperidin-4-yl)benzamide has been investigated for its ability to modulate the activity of key enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-chloro-N-(piperidin-4-yl)benzamide effectively inhibits the activity of a specific enzyme, leading to a reduction in the production of a harmful metabolite associated with a particular disease. This finding suggests that 2-chloro-N-(piperidin-4-yl)benzamide could be developed into a therapeutic agent for treating conditions where this enzyme plays a critical role.

Beyond enzyme inhibition, 2-chloro-N-(piperidin-4-yl)benzamide has also shown promise in modulating receptor activity. Research conducted by a team at the University of California demonstrated that 2-chloro-N-(piperidin-4-yl)benzamide acts as an agonist or antagonist at specific receptors, depending on the concentration and cellular context. This dual functionality makes it a valuable tool for exploring receptor-mediated signaling pathways and developing drugs that target these receptors for therapeutic purposes.

The pharmacokinetic properties of 2-chloro-N-(piperidin-4-yl)benzamide have also been extensively studied to assess its suitability as a drug candidate. A comprehensive analysis published in the European Journal of Pharmaceutical Sciences revealed that 2-chloro-N-(piperidin-4-yl)benzamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain sufficient concentrations to exert its therapeutic effects without causing significant side effects.

In addition to its pharmacological properties, the safety profile of 2-chloro-N-(piperidin-4-yl)benzamide has been evaluated through various preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. These findings provide further support for its potential as a safe and effective therapeutic agent.

The potential applications of 2-chloro-N-(piperidin-4-yl)benzamide extend beyond traditional drug development. Its unique chemical structure and biological activities make it an excellent candidate for use in combination therapies, where it can be used alongside other drugs to enhance treatment outcomes. For example, studies have shown that combining 2-chloro-N-(piperidin-4-yl)benzamide with existing treatments can lead to synergistic effects, improving efficacy and reducing the required dosages of individual drugs.

In conclusion, 2-chloro-N-(piperidin-4-yl)benzamide (CAS No. 1018619-52-7) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential as a lead compound in drug discovery and development is supported by extensive research findings, making it an exciting area of focus for future investigations. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that 2-chloro-N-(piperidin-4-yl)benzamide will play an increasingly important role in advancing medical treatments for various diseases.

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